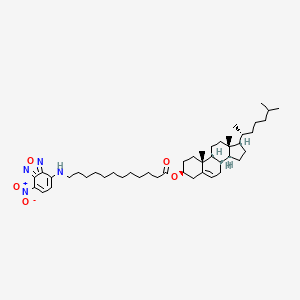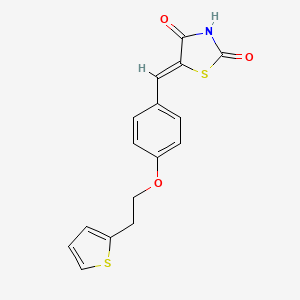
CAY10638
Descripción general
Descripción
Mecanismo De Acción
CAY10638 ejerce sus efectos inhibiendo la actividad de la 15-hidroxiprostaglandina deshidrogenasa. Esta enzima es responsable de la oxidación de las prostaglandinas a sus formas inactivas. Al inhibir esta enzima, this compound aumenta los niveles de prostaglandinas activas, lo que puede tener varios efectos biológicos, incluidas las actividades antiinflamatorias y anticancerígenas . Los objetivos moleculares y las vías involucradas incluyen la vía de la ciclooxigenasa y la vía del receptor activado por proliferador de peroxisomas gamma (PPARγ) .
Análisis Bioquímico
Biochemical Properties
CAY10638 plays a significant role in biochemical reactions, particularly as an inhibitor of 15-PGDH . This enzyme catalyzes the oxidation of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulation of inflammation . By inhibiting 15-PGDH, this compound can potentially influence the levels and activities of prostaglandins in the body .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a 15-PGDH inhibitor . By inhibiting this enzyme, this compound can affect the balance of prostaglandins within cells, which can in turn influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with 15-PGDH . As an inhibitor of this enzyme, this compound can bind to the active site of 15-PGDH, preventing it from catalyzing the oxidation of prostaglandins . This can lead to an increase in the levels of these lipid compounds, which can then exert their various biological effects .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the metabolism of prostaglandins, specifically through its inhibition of the enzyme 15-PGDH . This can potentially affect the levels of prostaglandins and their metabolites within the body .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CAY10638 implica la reacción de 2-tienil etanol con 4-hidroxibenzaldehído para formar un intermedio, que luego se hace reaccionar con tiazolidindiona en condiciones específicas para producir el producto final . Las condiciones de reacción suelen incluir el uso de disolventes como la dimetilformamida (DMF) y el dimetilsulfóxido (DMSO), con temperaturas mantenidas a niveles controlados para garantizar un rendimiento y una pureza óptimos .
Métodos de Producción Industrial
Si bien los métodos de producción industrial detallados para this compound no están ampliamente documentados, el proceso de síntesis se puede escalar utilizando técnicas estándar de síntesis orgánica. El uso de reactivos de alta pureza y ambientes de reacción controlados son cruciales para mantener la calidad y la consistencia del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
CAY10638 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los derivados oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar el anillo de tiazolidindiona u otros grupos funcionales.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en las porciones de fenilo y tiazolidindiona.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Las condiciones normalmente implican temperaturas controladas, disolventes específicos y, a veces, atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados de tiazolidindiona, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
CAY10638 tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Compuestos Similares
Rosiglitazona: Otro derivado de tiazolidindiona, utilizado principalmente como agente antidiabético.
Pioglitazona: Similar a la rosiglitazona, utilizada por sus propiedades antidiabéticas.
Troglitazona: Un derivado de tiazolidindiona anterior con propiedades similares, pero retirado del mercado debido a problemas de seguridad.
Singularidad
CAY10638 es único en su potente actividad inhibitoria contra la 15-hidroxiprostaglandina deshidrogenasa, con un valor de CI50 de 31 nanomolar . Esto lo convierte en una herramienta valiosa en la investigación centrada en el metabolismo de las prostaglandinas y los procesos biológicos relacionados .
Propiedades
IUPAC Name |
(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKWOUHXDKSPIX-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


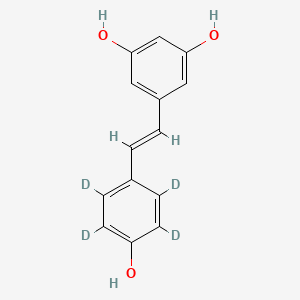

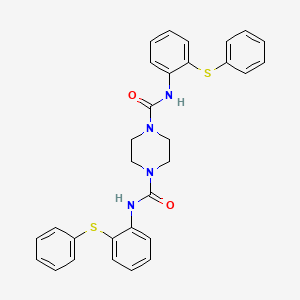
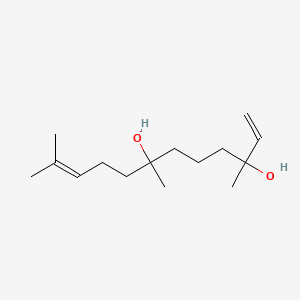

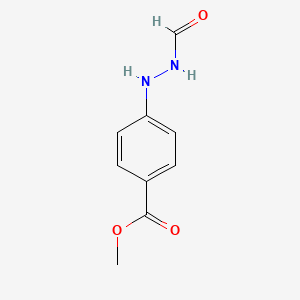
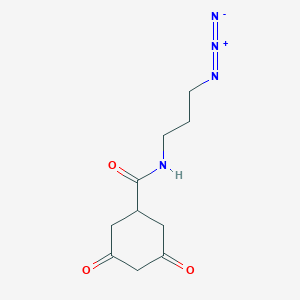
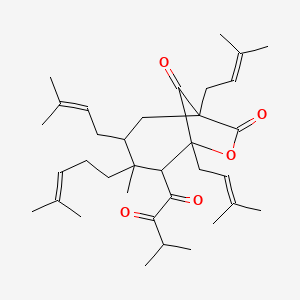
![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)
![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)

